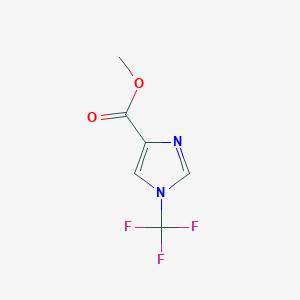

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

説明

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 4-position of the imidazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability .

特性

分子式 |

C6H5F3N2O2 |

|---|---|

分子量 |

194.11 g/mol |

IUPAC名 |

methyl 1-(trifluoromethyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-11(3-10-4)6(7,8)9/h2-3H,1H3 |

InChIキー |

AZCPVORXXUUYAZ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CN(C=N1)C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(トリフルオロメチル)-1H-イミダゾール-4-カルボン酸メチルの合成は、通常、トリフルオロメチル基をイミダゾール環に導入する工程を含みます。一般的な方法の1つは、制御された条件下で、イミダゾール-4-カルボン酸メチルをトリフルオロメチル化剤と反応させることです。

工業的製造方法

この化合物の工業的製造には、連続フロー合成などの、よりスケーラブルで効率的な方法が用いられる場合があります。このアプローチにより、反応条件をより適切に制御できるため、収率と純度が向上します。 さらに、高度な触媒や試薬を使用することで、製造プロセスをさらに最適化できます .

化学反応の分析

科学研究における用途

1-(トリフルオロメチル)-1H-イミダゾール-4-カルボン酸メチルは、科学研究において幅広い用途を持っています。

化学: 特に医薬品や農薬の開発において、より複雑な分子の合成における構成要素として使用されます。

生物学: この化合物の生物活性により、酵素阻害とタンパク質相互作用の研究に役立ちます。

科学的研究の応用

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

類似の化合物との比較

類似の化合物

- 1-(ジフルオロメチル)-1H-イミダゾール-4-カルボン酸メチル

- 1-(クロロメチル)-1H-イミダゾール-4-カルボン酸メチル

- 1-(ブロモメチル)-1H-イミダゾール-4-カルボン酸メチル

独自性

1-(トリフルオロメチル)-1H-イミダゾール-4-カルボン酸メチルは、トリフルオロメチル基の存在により、独自の電子特性と立体特性を備えています。 これにより、化合物はより安定し、異なる置換基を持つ類似体と比較して、生物活性が向上します.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate with other imidazole carboxylates, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Variations

Key Observations :

- The trifluoromethyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 309.13 g/mol for the bromophenyl derivative ).

Physical Properties

Key Observations :

Key Challenges :

生物活性

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

- Molecular Formula : C6H5F3N2O2

- Key Functional Groups :

- Imidazole ring

- Carboxylate group

- Trifluoromethyl group

The trifluoromethyl substitution on the imidazole ring is particularly noteworthy as it significantly influences the compound's chemical reactivity and biological activity compared to other imidazole derivatives.

Antimicrobial Properties

Research indicates that compounds with imidazole structures, including methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate, exhibit notable antimicrobial activities. Preliminary studies suggest:

- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in treating infections.

- Antifungal Activity : The imidazole ring is known for its antifungal properties, suggesting that this compound may also possess similar effects.

The biological activity of methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is primarily linked to its ability to interact with various molecular targets:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, modulating key biochemical pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular responses and signaling pathways.

In Vitro Studies

Several studies have investigated the biological effects of methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate:

- A study reported moderate antiviral activity against certain viral strains, with percentage inhibition ranging from 33% to 45% at concentrations exceeding 200 µM . This suggests potential applications in antiviral therapies.

| Compound | Percentage Inhibition | CC50 (µM) |

|---|---|---|

| 11h | 33–45% | >200 |

Comparative Studies

Comparative analysis with other imidazole derivatives has revealed that methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate exhibits enhanced properties due to its trifluoromethyl group:

- Enhanced Lipophilicity : This property improves the compound's absorption and distribution within biological systems.

- Metabolic Stability : The trifluoromethyl group contributes to increased resistance against metabolic degradation, potentially leading to prolonged therapeutic effects.

Applications in Drug Development

Given its promising biological activity, methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is being explored for various applications in drug development:

- Antimicrobial Agents : Potential use as a new class of antibiotics or antifungals.

- Antiviral Drugs : Investigated for efficacy against viral infections, particularly those resistant to existing therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。